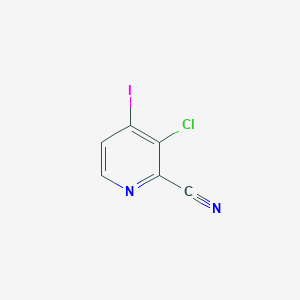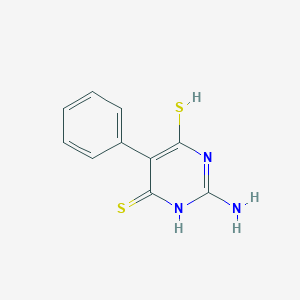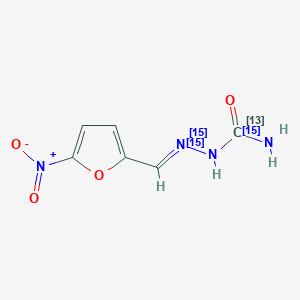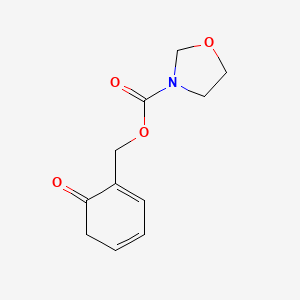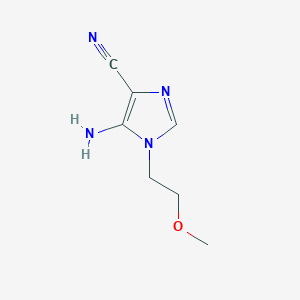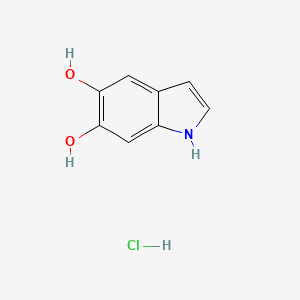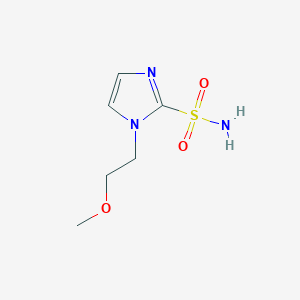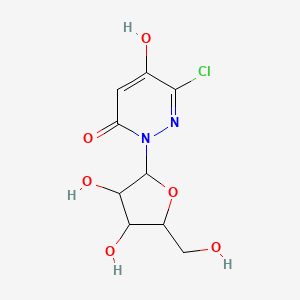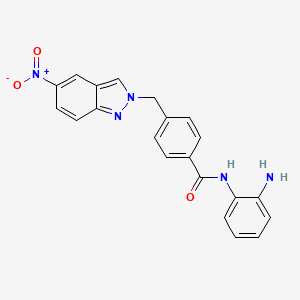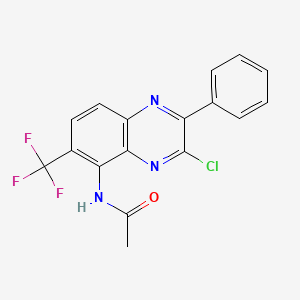
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with chloro, phenyl, and trifluoromethyl groups, along with an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide typically involves the condensation of 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide: Similar in structure but lacks the quinoxaline core.
N-(3-Chloro-2-phenylquinoxalin-5-yl)acetamide: Similar but without the trifluoromethyl group.
Uniqueness
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the quinoxaline core, which confer distinct chemical and biological properties. These features make it particularly valuable in research applications where specific interactions and effects are desired.
特性
CAS番号 |
185308-29-6 |
|---|---|
分子式 |
C17H11ClF3N3O |
分子量 |
365.7 g/mol |
IUPAC名 |
N-[3-chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O/c1-9(25)22-14-11(17(19,20)21)7-8-12-15(14)24-16(18)13(23-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,22,25) |
InChIキー |
KSKNMXUCHCSZQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC2=C1N=C(C(=N2)C3=CC=CC=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


